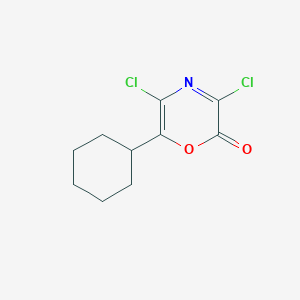
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one, commonly known as D-Cycloserine (DCS), is a synthetic antibiotic that has been used for decades to treat tuberculosis. However, in recent years, DCS has gained attention for its potential use in treating psychiatric disorders, particularly anxiety disorders.
Mécanisme D'action
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. By binding to the NMDA receptor, 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one enhances the effects of exposure therapy by facilitating the extinction of fear memories. This mechanism of action has been demonstrated in both animal and human studies.
Effets Biochimiques Et Physiologiques
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to have both biochemical and physiological effects. Biochemically, 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to increase the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory processes. Physiologically, 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to increase heart rate and blood pressure, although these effects are generally mild and transient.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in lab experiments is its well-established synthesis method and safety profile. 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been used for decades in the treatment of tuberculosis and has a known safety profile. However, one limitation of using 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in lab experiments is its potential for abuse. 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to have addictive properties in animal studies, and caution should be exercised when using it in human studies.
Orientations Futures
There are several future directions for the use of 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in psychiatric research. One direction is to explore its potential use in other psychiatric disorders, such as OCD and depression. Another direction is to explore its potential use in combination with other therapies, such as cognitive-behavioral therapy (CBT). Additionally, future research should focus on optimizing the dosing and timing of 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one administration to maximize its therapeutic effects. Finally, more research is needed to better understand the long-term effects of 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one on the brain and behavior.
Méthodes De Synthèse
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one is synthesized by the reaction of cyclohexylamine with oxalyl chloride, followed by the reaction of the resulting cyclohexylamide with sodium cyanate and then with chlorine gas. The final product is obtained by recrystallization from ethanol. This synthesis method has been used for decades and is well-established in the scientific community.
Applications De Recherche Scientifique
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been studied extensively for its potential use in treating anxiety disorders, specifically social anxiety disorder (SAD) and post-traumatic stress disorder (PTSD). Research has shown that 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one can enhance the effects of exposure therapy, a form of therapy that involves gradually exposing patients to their fears in a controlled environment. 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has also been studied for its potential use in treating other psychiatric disorders, such as obsessive-compulsive disorder (OCD) and depression.
Propriétés
Numéro CAS |
125849-99-2 |
|---|---|
Nom du produit |
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one |
Formule moléculaire |
C10H11Cl2NO2 |
Poids moléculaire |
248.1 g/mol |
Nom IUPAC |
3,5-dichloro-6-cyclohexyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h6H,1-5H2 |
Clé InChI |
MZNMYIBTDRKGFC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
SMILES canonique |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-cyclohexyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



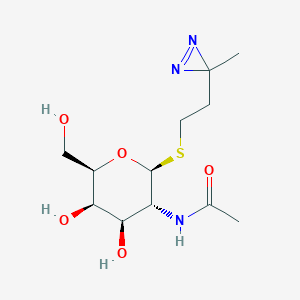
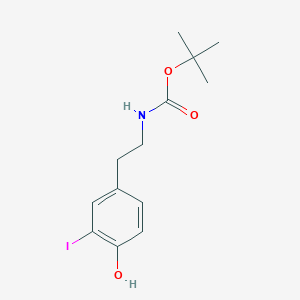
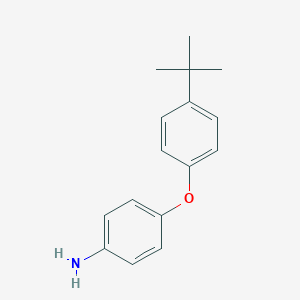
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
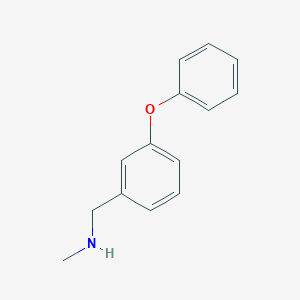
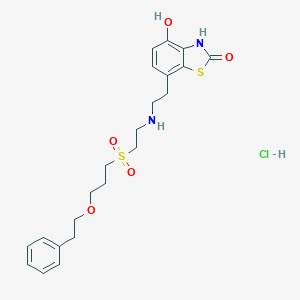
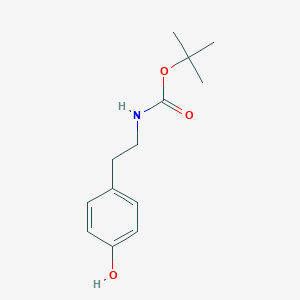
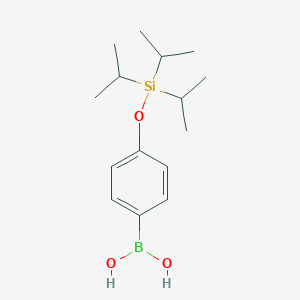
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
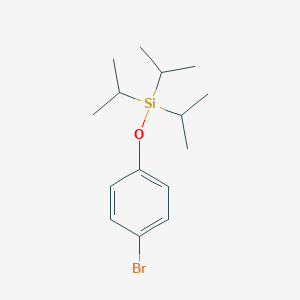
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
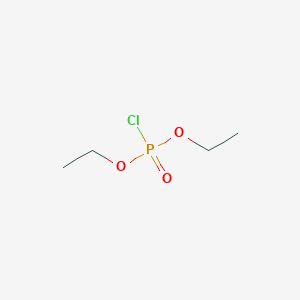
![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)